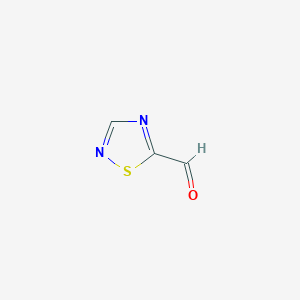

1,2,4-Thiadiazole-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H2N2OS |

|---|---|

Molecular Weight |

114.13 g/mol |

IUPAC Name |

1,2,4-thiadiazole-5-carbaldehyde |

InChI |

InChI=1S/C3H2N2OS/c6-1-3-4-2-5-7-3/h1-2H |

InChI Key |

AKJKHYJOLIRYKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSC(=N1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,4 Thiadiazole 5 Carbaldehyde and Analogues

De Novo Synthesis of the 1,2,4-Thiadiazole (B1232254) Ring System

Cyclization of Thiosemicarbazide (B42300) Derivatives

The cyclization of thiosemicarbazide and its acyl derivatives is a common and versatile method for synthesizing five-membered heterocycles containing nitrogen and sulfur. However, the regiochemical outcome of the cyclization is highly dependent on the reaction conditions, particularly the pH.

While acylthiosemicarbazides are valuable precursors, their cyclization predominantly leads to the formation of 1,3,4-thiadiazoles or 1,2,4-triazoles. researchgate.netptfarm.pl

Acidic Conditions : In the presence of strong acids such as sulfuric acid, phosphoric acid, or phosphorus oxychloride, acylthiosemicarbazides typically undergo dehydrative cyclization to yield 2,5-disubstituted-1,3,4-thiadiazoles. acs.orgnih.gov

Alkaline Conditions : Conversely, treatment of the same precursors with a base, like sodium hydroxide, generally promotes cyclization to form 4-substituted-5-mercapto-1,2,4-triazoles. ptfarm.plnih.gov

The synthesis of the 1,2,4-thiadiazole isomer from thiosemicarbazide precursors is less common and not as widely documented, as the reaction pathways favor the formation of the more thermodynamically stable 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) rings.

Intramolecular Oxidative Cyclization Approaches

Intramolecular oxidative cyclization represents a powerful and direct strategy for constructing the 1,2,4-thiadiazole ring. This approach involves the formation of a crucial N–S bond through the oxidation of a suitable thioamide-containing precursor. A common method is the oxidative dimerization of thioamides.

Various oxidizing agents and conditions have been employed to facilitate this transformation, leading to symmetrically and unsymmetrically substituted 1,2,4-thiadiazoles. Recent advancements have focused on developing more sustainable and efficient catalytic systems.

Key Oxidative Cyclization Methods:

| Method | Precursor | Reagents/Catalyst | Description |

| Photocatalytic Cyclization | Thioamides | Cu₂O rhombic dodecahedra, light | A photocatalyst initiates the radical cyclization of thioamides, forming a dimer that cyclizes to the 1,2,4-thiadiazole ring. acs.org |

| Electrochemical Synthesis | α-Oxothioamides | Tetra-n-butylammonium iodide (TBAI) | An electrochemical method where TBAI acts as a mediator for the oxidative dimerization of α-oxothioamides. |

| Hypervalent Iodine-Mediated Cyclization | Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | A metal-free synthesis involving the intramolecular oxidative S-N bond formation of imidoyl thioureas, offering rapid reaction times. |

| Enzymatic Dimerization | Thioamides | Vanadium-dependent haloperoxidases, H₂O₂, halide salt | A biocatalytic approach using an enzymatic halide recycling mechanism for the intermolecular oxidative dimerization of thioamides. |

[3+2]-Cycloaddition Strategies

[3+2]-Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, provide a convergent route to five-membered heterocycles. In the context of 1,2,4-thiadiazole synthesis, this strategy involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).

One notable example involves the reaction of 1,3,4-oxathiazol-2-ones with nitriles. The 1,3,4-oxathiazol-2-one, upon heating, can extrude carbon dioxide to generate a transient nitrile sulfide (B99878) (a 1,3-dipole). This reactive intermediate is then trapped by a dipolarophile, such as ethyl cyanoformate, to yield the 1,2,4-thiadiazole ring. nih.gov This method provides access to derivatives like 1,2,4-thiadiazole-5-carboxylic acid ethyl ester, which are valuable precursors for 1,2,4-thiadiazole-5-carbaldehyde. nih.gov While powerful, some dipolar cycloaddition routes to access specific 3-amino-5-acyl-1,2,4-thiadiazoles can be low yielding. rsc.org

Introduction of the 5-Carbaldehyde Functional Group

Once the 1,2,4-thiadiazole ring is formed, the next critical step is the introduction of the carbaldehyde group at the 5-position. This can be achieved either by direct formylation of the heterocycle or by the transformation of a pre-existing functional group at the desired position.

Vilsmeier-Haack Formylation Pathways

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. nih.govsemanticscholar.org

The mechanism involves an electrophilic aromatic substitution, where the electron-rich ring attacks the electrophilic Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the corresponding aldehyde. organic-chemistry.org This reaction has been successfully applied to a variety of heterocyclic systems, including thiazoles, pyrazoles, and indoles. nih.govsemanticscholar.orgresearchgate.net

While the Vilsmeier-Haack reaction is a standard formylation technique, its specific application for the direct formylation of an unsubstituted 1,2,4-thiadiazole at the C5 position is not extensively detailed in readily available literature. The success of the reaction would depend on the electron density of the 1,2,4-thiadiazole ring, which can be influenced by substituents at other positions.

Controlled Oxidation of Precursor Moieties

An alternative and often more practical approach to synthesizing this compound involves the controlled oxidation of a precursor functional group, such as a methyl or hydroxymethyl group, already present at the C5 position.

Common Oxidation Strategies:

| Precursor | Reagent | Description |

| 5-Methyl-1,2,4-thiadiazole | Selenium Dioxide (SeO₂) | A classic method for the oxidation of activated methyl groups directly to aldehydes. nih.govyoutube.com The reaction often requires careful control to prevent over-oxidation to the carboxylic acid. nih.gov |

| 5-Benzyl-1,2,4-thiadiazole Analogue | Copper(II) catalyst, Air | A one-pot benzylic oxidation and oxidative heterocyclization sequence can directly yield a 5-acyl-1,2,4-thiadiazole, demonstrating the feasibility of oxidizing a benzylic position to a carbonyl. rsc.org |

| 5-Carboxylic Acid/Ester-1,2,4-thiadiazole | Reducing Agents | A multi-step approach where a C5-carboxylic acid or its ester is first synthesized and then partially reduced to the aldehyde. This provides an indirect route to the target compound. nih.gov |

Another innovative method for converting a 5-methyl group to a 5-carbaldehyde on a related 1,2,3-thiadiazole (B1210528) system involves a sequence of monobromination of the methyl group, followed by treatment with sodium azide, and subsequent decomposition in concentrated sulfuric acid. capes.gov.br This highlights that multi-step transformations can serve as effective "oxidation" equivalents.

Derivatization from Pre-formed 1,2,4-Thiadiazoles

A primary strategy for synthesizing complex 1,2,4-thiadiazoles involves the functionalization of a pre-existing thiadiazole core. This approach allows for the late-stage introduction of various substituents, providing a versatile route to a diverse range of derivatives.

Continuous Flow Synthesis for Scalable Production

The transition from batch processing to continuous flow manufacturing represents a significant leap forward for the scalable and safe production of 1,2,4-thiadiazole derivatives. Flow chemistry offers superior control over reaction parameters, enhances safety when dealing with hazardous reagents, and facilitates scalable production. worktribe.comnih.gov

Regioselective Functionalization Techniques

Achieving regioselectivity—the ability to functionalize a specific position on the heterocyclic ring—is crucial for synthesizing structurally defined 1,2,4-thiadiazole analogues. A key strategy involves the direct C–H functionalization of the thiadiazole ring, which avoids the need for pre-functionalized starting materials. For related heterocycles like thiazoles, palladium-catalyzed regioselective C–H alkenylation has enabled the creation of diverse substitution patterns at various positions on the ring. rsc.org

In a direct and relevant example for a related isomer, 1,2,3-thiadiazole-5-carbaldehydes have been synthesized from their 5-methyl counterparts. The process involves a sequence of monobromination of the methyl group, followed by treatment with sodium azide, and subsequent decomposition in concentrated sulfuric acid to yield the aldehyde. capes.gov.br This demonstrates a classic functional group transformation approach to introduce the carbaldehyde moiety at a specific position.

For the 1,2,4-thiadiazole scaffold, functionalization often relies on the inherent reactivity of the ring positions. For instance, the C5 position is susceptible to nucleophilic attack, especially when a good leaving group is present. The synthesis of 5-amino-1,2,4-thiadiazoles through the cyclization of imidoyl thioureas often proceeds with high regioselectivity. organic-chemistry.orgrsc.org Furthermore, metal-free, acid-catalyzed cyclization reactions have been developed for the regioselective synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, highlighting the importance of catalyst and condition control in directing the outcome of the reaction. acs.org The choice of directing groups and the strategic placement of substituents on the starting materials are paramount in guiding the functionalization to the desired carbon atom of the thiadiazole ring. acs.org

Contemporary Synthetic Innovations

Recent innovations in synthetic chemistry have focused on developing more sustainable and efficient routes to 1,2,4-thiadiazoles. These methods prioritize the use of non-toxic catalysts and environmentally friendly reaction conditions.

Metal-Free Catalysis in 1,2,4-Thiadiazole Synthesis

The development of metal-free catalytic systems is a cornerstone of modern organic synthesis, aimed at reducing costs and eliminating toxic metal residues from final products. thieme-connect.com Several powerful metal-free strategies have been established for the synthesis of the 1,2,4-thiadiazole ring.

One prominent method involves the oxidative dimerization of thioamides. rsc.org This can be achieved using various metal-free oxidants:

Iodine-Mediated Synthesis : Molecular iodine serves as an inexpensive and non-toxic catalyst for oxidative N–S bond formation. rsc.orgmdpi.com Reactions are often performed in green solvents like water, making the process environmentally benign. organic-chemistry.orgrsc.org This approach is scalable and demonstrates excellent tolerance for a wide range of substrates. organic-chemistry.org

Hypervalent Iodine Reagents : Reagents such as Phenyliodine(III) bis(trifluoroacetate) (PIFA) are effective in promoting the intramolecular cyclization of imidoyl thioureas to form 3-substituted-5-arylamino-1,2,4-thiadiazoles. organic-chemistry.orgrsc.org These reactions are typically fast, high-yielding, and proceed at ambient temperature. rsc.orgmdpi.com

Electrochemistry : Electro-oxidative synthesis provides a reagent-free method for intramolecular dehydrogenative N–S bond formation. By using electricity as the "oxidant," this technique avoids the need for chemical oxidizing agents, offering a clean and efficient route to 3-substituted 5-amino-1,2,4-thiadiazoles with excellent functional group tolerance. organic-chemistry.orgrsc.org

Other Oxidants : Simple and safe oxidants like Oxone have been employed for the efficient synthesis of 1,2,4-thiadiazoles from thioamides at room temperature. mdpi.com

These metal-free methods represent a significant advancement, offering high efficiency, operational simplicity, and a reduced environmental footprint compared to traditional metal-catalyzed approaches. thieme-connect.com

| Catalyst/Reagent | Precursor(s) | Key Features | Reference |

|---|---|---|---|

| Iodine (I₂) | Thioamides or Amidines/Isothiocyanates | Metal-free, often uses green solvents (water), scalable, good yields. | organic-chemistry.orgrsc.orgmdpi.com |

| PIFA | Imidoyl thioureas | Metal-free, short reaction times, high yields at ambient temperature. | rsc.orgmdpi.com |

| Electro-oxidation | Imidoyl thioureas | Catalyst- and oxidant-free, high functional group tolerance, clean. | organic-chemistry.orgrsc.org |

| Oxone | Thioamides | Inexpensive and safe oxidant, good yields at ambient temperature. | mdpi.com |

| tert-butyl nitrite (B80452) (TBN) | β-ketothioamides and cyanides | Metal-free radical cascade, one-pot synthesis, forms three new bonds. | thieme-connect.com |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for 1,2,4-thiadiazoles to minimize environmental impact. scilit.comnih.gov This involves a holistic approach that considers solvents, catalysts, energy consumption, and waste generation. mdpi.comresearchgate.net

Key green strategies include:

Use of Green Solvents : Water and ethanol (B145695) are increasingly used as reaction media, replacing hazardous chlorinated solvents. rsc.orgmdpi.com Water, in particular, is utilized in iodine-mediated oxidative cyclizations, offering a non-toxic and economical solvent choice. rsc.org

Environmentally Benign Catalysts : The move towards metal-free catalysts like iodine is a core green principle. mdpi.com In addition, biocatalysis using enzymes like vanadium-dependent haloperoxidases (VHPOs) for the oxidative dimerization of thioamides represents a cutting-edge green approach. nih.govacs.org These enzymatic methods operate under mild conditions with high chemoselectivity, using hydrogen peroxide as a clean terminal oxidant. nih.gov

Energy Efficiency : The use of microwave irradiation and ultrasound can significantly shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.comscilit.com

Atom Economy : One-pot and multi-component reactions are designed to increase complexity in a single step, reducing the number of purification stages and minimizing waste. thieme-connect.com For example, a one-pot, three-component synthesis of unsymmetrically substituted 1,2,4-thiadiazoles has been developed using elemental sulfur. acs.org

By embracing these principles, chemists are developing synthetic pathways to 1,2,4-thiadiazoles that are not only efficient and scalable but also sustainable and environmentally responsible. researchgate.net

| Green Principle | Application in 1,2,4-Thiadiazole Synthesis | Example | Reference |

|---|---|---|---|

| Benign Solvents | Replacing hazardous organic solvents with water or ethanol. | I₂-mediated oxidative C–N and N–S bond formation in water. | rsc.org |

| Catalysis | Using non-toxic, recyclable catalysts or biocatalysts. | Vanadium-dependent haloperoxidase (VHPO) for oxidative dimerization of thioamides. | nih.govacs.org |

| Atom Economy | Designing one-pot, multi-component reactions to reduce waste. | One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides. | mdpi.com |

| Energy Efficiency | Employing microwave or ultrasound to reduce reaction times and energy use. | General application of microwave and ultrasound in heterocycle synthesis. | mdpi.comscilit.com |

| Safer Reagents | Using less hazardous oxidants and reagents. | Use of Oxone or air as the oxidant instead of heavy metals. | organic-chemistry.orgmdpi.com |

Reactivity and Transformation Mechanisms of 1,2,4 Thiadiazole 5 Carbaldehyde

Nucleophilic Addition Reactions at the Carbaldehyde Center

The carbaldehyde group at the 5-position of the 1,2,4-thiadiazole (B1232254) ring is a primary site for nucleophilic attack. This reactivity is fundamental to the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

The reaction of aldehydes with amines and hydrazines to form imines and hydrazones, respectively, is a classic example of a nucleophilic addition-elimination, often referred to as a condensation reaction. libretexts.org This process typically occurs under mildly acidic conditions (pH 4-5), which serves to activate the carbonyl group for nucleophilic attack without fully protonating the amine nucleophile. youtube.com

The general mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule result in the formation of the C=N double bond characteristic of imines and hydrazones. youtube.comquimicaorganica.org

For instance, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde, a related compound, reacts with various alkyl and aryl amines, as well as hydrazine (B178648), demonstrating the propensity of the aldehyde group on a thiadiazole ring to undergo such condensation reactions. rsc.org

The formation of imines, also known as Schiff bases, and hydrazones from 1,2,4-thiadiazole-5-carbaldehyde and its derivatives is a well-established transformation. quimicaorganica.orgyoutube.com These reactions are crucial for introducing new functional groups and extending the molecular framework.

Imines are compounds containing a carbon-nitrogen double bond, where the nitrogen is connected to an alkyl or aryl group. youtube.com They are formed by the reaction of an aldehyde with a primary amine. youtube.com While some imines can be unstable and susceptible to hydrolysis, others form stable, isolable compounds. youtube.com

Hydrazones result from the reaction of an aldehyde with hydrazine (H₂NNH₂). quimicaorganica.orgyoutube.com These compounds are generally more stable than imines. youtube.com The reaction with substituted hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), is a classic chemical test for aldehydes and ketones, resulting in the formation of a brightly colored precipitate. libretexts.org

The synthesis of various heterocyclic systems often utilizes hydrazone intermediates. For example, the reaction of a ketone with thiosemicarbazide (B42300) can lead to the formation of a thiosemicarbazone, which can then be cyclized to form 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com Although this example starts from a ketone, the underlying reactivity of the carbonyl group with a hydrazine derivative is analogous.

| Reactant | Product Type | General Reaction |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | R'-CHO + R-NH₂ ⇌ R'-CH=N-R + H₂O |

| Hydrazine (H₂NNH₂) | Hydrazone | R'-CHO + H₂NNH₂ ⇌ R'-CH=NNH₂ + H₂O |

| Substituted Hydrazine (e.g., Phenylhydrazine) | Substituted Hydrazone | R'-CHO + C₆H₅NHNH₂ ⇌ R'-CH=NNHC₆H₅ + H₂O |

Redox Chemistry of the Aldehyde and Thiadiazole Core

The redox chemistry of this compound involves both the aldehyde group and the thiadiazole ring system. The aldehyde is readily oxidized to a carboxylic acid, a common transformation for this functional group. The thiadiazole ring is generally stable to mild oxidizing and reducing agents. isres.org

The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles can be achieved through oxidative S-N bond formation in imidoyl thioureas, indicating the thiadiazole ring can be formed under oxidative conditions. organic-chemistry.org Furthermore, an electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas provides a route to 3-substituted 5-amino-1,2,4-thiadiazoles. organic-chemistry.org

Selective Reduction to Alcohols and Amines

The aldehyde functional group at the 5-position of the 1,2,4-thiadiazole ring is a key site for synthetic modifications. Its selective reduction provides access to corresponding alcohols and amines, which are important intermediates for the synthesis of more complex molecules with potential biological activities.

The reduction of the aldehyde to a primary alcohol, (1,2,4-thiadiazol-5-yl)methanol, can be achieved using standard reducing agents. The choice of reagent is crucial to ensure that the thiadiazole ring remains intact during the reaction. Mild reducing agents are generally preferred.

Further transformation of the aldehyde to an amine, 1,2,4-thiadiazol-5-yl)methanamine, typically involves a two-step process. First, the aldehyde is condensed with an amine to form an imine, which is then reduced to the desired amine. This reductive amination process allows for the introduction of various substituents on the amino group, leading to a diverse range of secondary and tertiary amines.

Table 1: Selective Reduction of this compound

| Product | Reagents and Conditions |

| (1,2,4-Thiadiazol-5-yl)methanol | Mild reducing agents (e.g., NaBH4 in a suitable solvent) |

| (1,2,4-Thiadiazol-5-yl)methanamine | 1. Primary or secondary amine, acid catalyst; 2. Reducing agent (e.g., NaBH(OAc)3) |

Controlled Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid, 1,2,4-Thiadiazole-5-carboxylic acid, a versatile building block for the synthesis of amides, esters, and other derivatives. nih.govnih.gov The oxidation requires careful control to avoid over-oxidation or degradation of the electron-deficient thiadiazole ring.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid can be employed, often under buffered conditions to maintain a specific pH. The resulting 1,2,4-Thiadiazole-5-carboxylic acid can then be activated, for example by conversion to its acid chloride or by using coupling agents, to facilitate reactions with nucleophiles like alcohols and amines, yielding the corresponding esters and amides. A method for preparing substituted 1,2,4-thiadiazole 5-carboxylic acid derivatives involves the hydrolysis of a cyano group in the presence of an alkali, followed by acidification. google.com

Table 2: Controlled Oxidation of this compound

| Product | Reagents and Conditions |

| 1,2,4-Thiadiazole-5-carboxylic acid | Oxidizing agent (e.g., KMnO4), buffered conditions |

| 1,2,4-Thiadiazole-5-carboxamides | 1. Activation of carboxylic acid (e.g., SOCl2); 2. Amine |

| 1,2,4-Thiadiazole-5-carboxylates | 1. Activation of carboxylic acid; 2. Alcohol |

Electrophilic and Radical Reactions on the 1,2,4-Thiadiazole Scaffold

Electrophilic Substitution Limitations and Explorations

The 1,2,4-thiadiazole ring is an electron-deficient heterocycle, which makes it generally unreactive towards electrophilic aromatic substitution reactions. The presence of two nitrogen atoms withdraws electron density from the carbon atoms of the ring, deactivating them to attack by electrophiles. While the 1,3,4-thiadiazole isomer is noted to be relatively inert to electrophilic substitution, this property is generally shared across the thiadiazole family. mdpi.com

Despite these limitations, some electrophilic substitution reactions on substituted thiadiazole rings have been explored, often requiring harsh reaction conditions or the presence of activating groups on the ring. However, for the parent 1,2,4-thiadiazole system, direct electrophilic substitution remains a significant challenge.

Radical Functionalization Strategies

In contrast to the challenges with electrophilic substitution, radical functionalization offers a more promising avenue for modifying the 1,2,4-thiadiazole scaffold. Radical reactions are generally less sensitive to the electronic nature of the aromatic ring compared to ionic reactions.

Recent research has demonstrated the potential of radical-mediated pathways for the synthesis and functionalization of thiadiazoles. For instance, a proposed mechanism for the formation of 3,5-disubstituted-1,2,4-thiadiazoles involves a radical initiator. acs.org This suggests that radical species can interact with and form bonds to the thiadiazole ring. The development of new radical-based methodologies could open up possibilities for introducing a wider range of substituents onto the 1,2,4-thiadiazole core, overcoming the limitations of traditional electrophilic substitution approaches. The exploration of antiradical activity in related azole compounds also points towards the interaction of these heterocycles with radical species. mdpi.com

Rigorous Spectroscopic and Structural Elucidation of 1,2,4 Thiadiazole 5 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. For 1,2,4-Thiadiazole-5-carbaldehyde, the primary features would be a single proton on the heterocyclic ring and the aldehyde proton.

¹H NMR: The ¹H NMR spectrum is expected to be simple, showing two key singlets in a deuterated solvent like CDCl₃ or DMSO-d₆.

Aldehyde Proton (CHO): The proton of the aldehyde group is highly deshielded and would appear as a sharp singlet significantly downfield, typically in the range of δ 9.5–10.5 ppm.

Thiadiazole Ring Proton (H-3): The 1,2,4-thiadiazole (B1232254) ring has one proton at the C-3 position. This proton would resonate as a singlet, with its chemical shift influenced by the electron-withdrawing nature of the ring and the adjacent aldehyde group. Its expected chemical shift would be in the aromatic region, likely between δ 8.0 and 9.0 ppm.

¹³C NMR: The ¹³C NMR spectrum would reveal three distinct carbon signals.

Aldehyde Carbonyl (C=O): The carbonyl carbon of the aldehyde is the most deshielded, anticipated to appear in the δ 180–190 ppm range.

Thiadiazole Ring Carbons (C-3 and C-5): The two carbons of the thiadiazole ring are in different electronic environments. C-5, being attached to the electron-withdrawing aldehyde group, would be more deshielded than C-3. Based on data for related 1,2,4-thiadiazole structures, these carbons typically resonate in the δ 150–185 ppm region nih.gov. C-5 would likely be at the higher end of this range (e.g., δ 175-185 ppm), while C-3 would be further upfield (e.g., δ 150-160 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures, as no experimental data for the target compound was found.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CHO (proton) | ~9.5 - 10.5 (s) | - |

| H-3 | ~8.0 - 9.0 (s) | ~150 - 160 |

| C-5 | - | ~175 - 185 |

| -CHO (carbon) | - | ~180 - 190 |

2D NMR experiments would be essential to confirm the structure unambiguously, even for a molecule this simple.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) couplings. For this compound, no cross-peaks would be expected, as the two protons (H-3 and the aldehyde proton) are separated by more than three bonds and are not coupled to each other. This would confirm the presence of two isolated proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). The HSQC spectrum would show a cross-peak connecting the H-3 ring proton signal to the C-3 carbon signal and another cross-peak linking the aldehyde proton signal to the aldehyde carbonyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between the aldehyde group and the thiadiazole ring. Key expected correlations would include:

A 2-bond correlation (²JCH) from the aldehyde proton to the C-5 carbon of the thiadiazole ring.

A 3-bond correlation (³JCH) from the H-3 ring proton to the C-5 carbon.

A 3-bond correlation (³JCH) from the aldehyde proton to the C-3 carbon.

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The FT-IR spectrum of this compound would be dominated by the strong absorption of the carbonyl group and vibrations characteristic of the heterocyclic ring.

Table 2: Predicted FT-IR Absorption Bands for this compound Predicted values are based on general functional group frequencies and data from related thiadiazole compounds.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 - 3000 | C-H stretch | Aromatic (Thiadiazole ring) |

| ~2850 and ~2750 | C-H stretch (Fermi doublet) | Aldehyde (CHO) |

| ~1710 - 1685 | C=O stretch | Aldehyde (conjugated) |

| ~1600 - 1450 | C=N and C=C stretches | Thiadiazole ring |

| ~1400 - 1200 | In-plane C-H bending | Aromatic/Aldehyde |

| ~900 - 650 | C-S stretch, ring vibrations | Thiadiazole ring |

The key diagnostic peak would be the strong carbonyl (C=O) stretching vibration. Its position, likely slightly below 1700 cm⁻¹, would indicate conjugation with the thiadiazole ring system. The presence of two weak bands in the 2850-2750 cm⁻¹ region (a Fermi doublet) is also a classic indicator of an aldehyde C-H stretch.

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound dissolved in a solvent like ethanol (B145695) or acetonitrile (B52724) would be expected to show absorptions corresponding to π → π* and n → π* transitions.

π → π Transitions:* The conjugated system formed by the thiadiazole ring and the carbonyl group would give rise to intense absorption bands, typically in the range of 230–280 nm. Studies on other 1,2,4-thiadiazoles have shown absorption maxima in this region rsc.org.

n → π Transitions:* A weaker absorption band at a longer wavelength (e.g., >300 nm) corresponding to the n → π* transition of the carbonyl group would also be expected. This band is often of low intensity. For similar heterocyclic aldehydes, these transitions are well-documented nist.govnih.gov.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound Predicted values are based on analogous structures, as no experimental data for the target compound was found.

| λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| ~230 - 280 | π → π | Thiadiazole ring conjugated with C=O |

| >300 | n → π | Carbonyl group (C=O) |

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy is a powerful tool to investigate the electronic structure and potential luminescent applications of molecules. The 1,2,4-thiadiazole ring system, being a heterocyclic aromatic scaffold, is known to exhibit fluorescence, and its photophysical properties are often tunable by the introduction of various functional groups.

While specific experimental fluorescence data for this compound is not extensively reported in the literature, the general luminescent behavior of substituted thiadiazoles provides valuable insights. For instance, studies on various 1,3,4-thiadiazole (B1197879) and 2,1,3-benzothiadiazole (B189464) derivatives have shown that these compounds can be highly luminescent. nih.govresearchgate.net The emission properties are largely dictated by π→π* transitions within the conjugated system. researchgate.net The introduction of an aldehyde group, which is an electron-withdrawing group, at the 5-position of the 1,2,4-thiadiazole ring is expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule. This can lead to solvatochromic effects, where the emission wavelength shifts with the polarity of the solvent.

In related heterocyclic systems, such as 4H-1,2,4-triazole derivatives, the presence of an extended π-conjugated system has been shown to result in high quantum yields of fluorescence. nih.gov It is plausible that this compound would exhibit luminescent properties, though the quantum yield and emission maxima would be dependent on the specific electronic transitions and non-radiative decay pathways available to the molecule. Further experimental investigation is required to fully characterize its luminescent behavior.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

| Compound | Molecular Formula | Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|---|---|

| 3-methyl-1,2,4-thiadiazole-5-carbaldehyde (B6279720) | C₄H₄N₂OS | [M+H]⁺ | 129.01172 | 120.6 |

| [M+Na]⁺ | 150.99366 | 132.0 |

Table 1. Predicted HRMS data for 3-methyl-1,2,4-thiadiazole-5-carbaldehyde. uni.lu Data is illustrative for a closely related compound.

The fragmentation pattern of aldehydes in mass spectrometry often involves the loss of a hydrogen atom (M-1) or the formyl group (M-29). For this compound, cleavage of the heterocyclic ring would also be expected, providing further structural information.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is widely used to assess the purity of a compound and to analyze complex mixtures. uky.eduacs.orgacs.org

In the context of this compound, an LC-MS method would typically involve a reversed-phase HPLC column to separate the target compound from any impurities or byproducts from its synthesis. The separated components would then be introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, to obtain their mass-to-charge ratios.

For the analysis of aldehydes, derivatization is sometimes employed to improve chromatographic separation and detection sensitivity. acs.orgacs.org However, modern LC-MS systems are often sensitive enough to detect underivatized aldehydes. The purity of a sample of this compound would be determined by integrating the peak area of the corresponding mass signal in the chromatogram and comparing it to the total ion chromatogram. The presence of any other peaks would indicate impurities, which could then be identified by their respective mass spectra.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been specifically reported, extensive crystallographic studies have been conducted on a variety of other 1,2,4-thiadiazole derivatives. nih.govacs.orgresearchgate.net These studies provide significant insight into the expected solid-state conformation, bond lengths, bond angles, and intermolecular interactions of this class of compounds.

| Parameter | Typical Range for 1,2,4-Thiadiazole Derivatives |

|---|---|

| Crystal System | Monoclinic, Orthorhombic, etc. |

| Space Group | P2₁/c, P-1, etc. nih.govresearchgate.net |

| C-S Bond Length (Å) | ~1.70 - 1.75 |

| C=N Bond Length (Å) | ~1.30 - 1.35 |

| N-S Bond Length (Å) | ~1.65 - 1.70 |

Table 2. Typical crystallographic parameters for 1,2,4-thiadiazole derivatives based on literature data. nih.govacs.orgresearchgate.net

Elemental Composition Analysis (C, H, N, S)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This data is used to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula.

For this compound, with the molecular formula C₃H₂N₂OS, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 114.14 g/mol

Carbon (C): (3 * 12.011 / 114.14) * 100% = 31.57%

Hydrogen (H): (2 * 1.008 / 114.14) * 100% = 1.77%

Nitrogen (N): (2 * 14.007 / 114.14) * 100% = 24.54%

Sulfur (S): (1 * 32.06 / 114.14) * 100% = 28.09%

Oxygen (O): (1 * 15.999 / 114.14) * 100% = 14.02%

Experimental results from elemental analysis of various other 1,2,4-thiadiazole derivatives reported in the literature typically show a close correlation (usually within ±0.4%) with the calculated values, thus confirming their proposed structures. nih.govmanipal.edu

| Element | Theoretical % | Experimental % (Typical) |

|---|---|---|

| C | 31.57 | 31.57 ± 0.4 |

| H | 1.77 | 1.77 ± 0.4 |

| N | 24.54 | 24.54 ± 0.4 |

| S | 28.09 | 28.09 ± 0.4 |

Table 3. Theoretical and expected experimental elemental analysis data for this compound.

Advanced Computational and Theoretical Studies on 1,2,4 Thiadiazole 5 Carbaldehyde

Quantum Chemical Investigations of Molecular Structure and Energy

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and its energetic landscape. These theoretical approaches provide a foundational understanding of the molecule's stability and conformational preferences.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying heterocyclic systems. DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are frequently employed to optimize the geometry of thiadiazole derivatives and predict their vibrational frequencies. irjweb.comnih.gov

For 1,2,4-Thiadiazole-5-carbaldehyde, DFT calculations would reveal key structural parameters. The planarity of the thiadiazole ring, the orientation of the carbaldehyde group relative to the ring, and the precise bond lengths and angles are all obtainable. These calculations are crucial for understanding the molecule's steric and electronic environment. While specific experimental data for the title compound is scarce, theoretical calculations for similar 5-substituted 1,2,4-thiadiazoles have provided valuable insights into their electronic properties and chemical reactivity. irjweb.com

A hypothetical optimized structure of this compound based on DFT calculations would likely show a high degree of planarity, which influences its electronic delocalization and potential for pi-stacking interactions in a condensed phase.

Ab Initio Methods for Electronic Structure and Reactivity

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for probing electronic structure and reactivity. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can provide benchmark data on the electronic energy and wave function of this compound.

These methods are particularly useful for understanding the fundamental aspects of bonding and electron distribution within the molecule. For instance, ab initio calculations can precisely determine the orbital energies, which are fundamental to understanding the molecule's chemical behavior. Studies on related thiadiazole systems have utilized such methods to provide a detailed picture of their electronic makeup. irjweb.com

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential applications. Computational methods allow for the calculation of various descriptors that quantify these properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests a molecule is more polarizable and reactive. For a series of 5-substituted 1,2,4-thiadiazoles, FMO analysis revealed that a compound with a small HOMO-LUMO gap of 2.94 eV exhibited the highest reactivity. irjweb.com While the exact value for this compound is not available in the provided results, it is expected that the presence of the electron-withdrawing carbaldehyde group would influence its HOMO and LUMO energy levels.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.5 (Estimated) |

| ELUMO | -2.0 (Estimated) |

| Energy Gap (ΔE) | 5.5 (Estimated) |

Electrostatic Potential and Charge Distribution Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the thiadiazole ring and the oxygen atom of the carbaldehyde group, indicating these are the primary sites for electrophilic interaction. Conversely, the hydrogen atom of the carbaldehyde group and the regions around the sulfur atom might exhibit a more positive potential. Studies on similar thiadiazole derivatives have used MEP maps to rationalize intermolecular interactions. researchgate.net

Calculation of Chemical Hardness, Softness, and Electronegativity

Global reactivity descriptors derived from the HOMO and LUMO energies, such as chemical hardness (η), chemical softness (S), and electronegativity (χ), provide quantitative measures of a molecule's reactivity and stability.

Electronegativity (χ) is the power of an atom or group of atoms to attract electrons towards itself. It can be calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η) represents the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

These parameters are crucial for understanding the global reactivity trends of this compound.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.75 (Estimated) |

| Chemical Hardness (η) | 2.75 (Estimated) |

| Chemical Softness (S) | 0.36 (Estimated) |

Theoretical Prediction of Spectroscopic Data

Computational chemistry provides powerful tools to predict the spectroscopic data of molecules like this compound, offering a valuable complement to experimental measurements. These theoretical predictions can aid in the structural elucidation and analysis of the compound.

Computational NMR Chemical Shift Calculation (GIAO Method)

The calculation of nuclear magnetic resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. imist.ma This method, often employed in conjunction with Density Functional Theory (DFT), allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com

For this compound, the GIAO method would be applied to the optimized molecular geometry of the compound. The calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. These predicted values can be correlated with experimental data to confirm the molecular structure. The accuracy of the GIAO method is well-documented for a variety of heterocyclic compounds. imist.mamdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO Method.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-H | 8.5 - 9.0 | - |

| CHO | 9.8 - 10.2 | - |

| C3 | - | 150 - 155 |

| C5 | - | 165 - 170 |

| CHO | - | 180 - 185 |

Note: The values presented in this table are hypothetical and represent a plausible range for predicted chemical shifts based on the GIAO method for similar heterocyclic aldehydes. Actual computational results would require specific software and basis set selection.

Simulated Infrared and UV-Vis Spectra

Theoretical simulations of infrared (IR) and ultraviolet-visible (UV-Vis) spectra are instrumental in understanding the vibrational and electronic properties of this compound.

Simulated IR spectra are typically generated by calculating the vibrational frequencies of the molecule. researchgate.net These calculations can predict the positions and relative intensities of the absorption bands corresponding to specific functional groups and vibrational modes within the molecule. For this compound, key predicted vibrations would include the C=O stretch of the aldehyde, C=N and C-S stretching of the thiadiazole ring, and C-H stretching and bending modes. researchgate.net The comparison of simulated and experimental IR spectra is a powerful tool for structural verification. nih.gov

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=O stretch (aldehyde) | 1710 - 1685 |

| C=N stretch (ring) | 1650 - 1550 |

| C-S stretch (ring) | 850 - 650 |

Note: These are predicted ranges and the exact values would depend on the computational method and basis set used.

Simulated UV-Vis spectra are obtained through time-dependent density functional theory (TD-DFT) calculations. These simulations predict the electronic transitions and the corresponding absorption wavelengths (λmax). For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* and n → π* transitions associated with the aromatic thiadiazole ring and the carbonyl group of the aldehyde.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior and structural flexibility of this compound. These studies are crucial for understanding how the molecule behaves in different environments.

Exploration of the Conformational Landscape and Tautomerism

Tautomerism, the interconversion of structural isomers, is another important aspect to consider for this compound. While the aldehyde form is expected to be the most stable, the potential for tautomerization to an enol form can be investigated computationally. Such studies would calculate the relative energies of the tautomers to determine their equilibrium populations. The potential for ring-chain tautomerism, though less likely, could also be explored. The study of tautomerism in related thiadiazole systems has been a subject of interest. capes.gov.br

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the surrounding solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. These models treat the solvent as a continuous dielectric medium, allowing for the calculation of how the solvent affects the molecule's properties.

For this compound, the polarity of the solvent is expected to play a crucial role. Polar solvents may stabilize more polar conformers and could influence the tautomeric equilibrium. Furthermore, solvent interactions can affect the molecule's reactivity by stabilizing transition states or altering the accessibility of reactive sites. Understanding these solvent effects is essential for predicting the behavior of the compound in various chemical environments.

Research Applications of 1,2,4 Thiadiazole 5 Carbaldehyde in Materials and Organic Synthesis

Strategic Building Block for Heterocyclic Scaffolds

The 1,2,4-thiadiazole (B1232254) ring is an important structural motif in medicinal chemistry, often considered a bioisostere of pyrimidine (B1678525) and oxadiazole. nih.gov Its presence can influence the physicochemical and pharmacokinetic properties of a molecule, such as liposolubility and the ability to cross cellular membranes. nih.gov The aldehyde functional group at the 5-position of 1,2,4-thiadiazole-5-carbaldehyde provides a reactive site for a wide array of chemical transformations, making it a strategic starting point for the synthesis of more complex heterocyclic systems. mdpi.com

The reactivity of the aldehyde allows for its participation in various condensation and cyclization reactions. For instance, it can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives, which can then undergo further intramolecular reactions to construct new heterocyclic rings fused to or substituted with the 1,2,4-thiadiazole core. This approach is instrumental in generating libraries of novel compounds for drug discovery and other applications. The stability of the 1,2,4-thiadiazole ring under various reaction conditions further enhances its utility as a reliable scaffold. isres.org

Precursor in the Synthesis of Fine Chemicals and Intermediates

Beyond its role in building complex heterocyclic systems, this compound serves as a crucial precursor for the synthesis of various fine chemicals and intermediates. researchgate.net The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of functionalized 1,2,4-thiadiazole derivatives. These derivatives, in turn, are valuable intermediates for the production of pharmaceuticals, agrochemicals, and other specialty chemicals. rsc.org

For example, the corresponding carboxylic acid, 1,2,4-thiadiazole-5-carboxylic acid, can be synthesized from the aldehyde and subsequently used in amide coupling reactions to create a diverse range of carboxamide derivatives. nih.gov These amides are found in many biologically active molecules and can form important hydrogen-bonding interactions with biological targets. nih.gov The versatility of the aldehyde as a synthetic handle allows for the introduction of a wide variety of substituents and functional groups, enabling the fine-tuning of the properties of the final products.

Development of Ligands for Coordination Chemistry Research

The 1,2,4-thiadiazole ring contains both nitrogen and sulfur atoms, which are excellent donor atoms for coordinating with metal ions. This property makes 1,2,4-thiadiazole derivatives, including those derived from this compound, valuable ligands in coordination chemistry. researchgate.netrsc.org The aldehyde group can be modified to create multidentate ligands capable of forming stable complexes with a variety of transition metals.

For instance, Schiff base ligands can be readily prepared by the condensation of this compound with various primary amines. These ligands can then coordinate to metal centers through the nitrogen atom of the imine group and the nitrogen and/or sulfur atoms of the thiadiazole ring. The resulting metal complexes have potential applications in catalysis, materials science, and as models for understanding biological systems. The electronic properties of the 1,2,4-thiadiazole ring can influence the coordination geometry and reactivity of the metal complexes, allowing for the rational design of ligands with specific properties.

Engineering of Materials with Tailored Electronic and Optical Characteristics

Derivatives of 1,2,4-thiadiazole are being explored for their potential in materials science, particularly in the development of materials with specific electronic and optical properties. nih.govresearchgate.net The electron-rich nature of the thiadiazole ring, combined with the ability to introduce various substituents through the carbaldehyde functional group, allows for the tuning of the electronic structure and, consequently, the optical and electronic properties of the resulting materials. nih.gov

Mechanistic Investigations of Biological Interactions for 1,2,4 Thiadiazole 5 Carbaldehyde Derivatives

Enzyme Inhibition Studies at the Molecular Level

The ability of 1,2,4-thiadiazole (B1232254) derivatives to inhibit specific enzymes is a primary mechanism behind their pharmacological effects. These interactions are studied at a molecular level to understand their specificity, potency, and mode of action.

Kinetic studies and molecular modeling have revealed that 1,2,4-thiadiazole derivatives can inhibit enzymes through various mechanisms. The specific mode of inhibition is often dependent on the structure of the derivative and the nature of the target enzyme's active site.

One notable mechanism is the irreversible inactivation of an enzyme through non-covalent binding. For instance, a 1,2,4-thiadiazol-5(4H)-one derivative has been shown to selectively inactivate triosephosphate isomerase from Trypanosoma cruzi (TcTIM). researchgate.net Mechanistic studies indicated that the inhibitor does not form a covalent bond but rather interferes with the association of the two monomers that form the functional dimeric enzyme. researchgate.net

In other cases, derivatives exhibit uncompetitive inhibition. A study on 1,3,4-thiadiazole-5-thione derivatives as urease inhibitors found that the most potent compound displayed an un-competitive mode of inhibition. organic-chemistry.org Similarly, N-(1,3,4-thiadiazol-2-yl)amide derivatives were identified as uncompetitive inhibitors of 6-phosphogluconate dehydrogenase (6PGD). rsc.org The binding affinity (Kd) for one such compound was significantly higher for the enzyme-substrate complex (9.5 μM) compared to the apo-enzyme, for which no binding was observed, confirming a substrate-dependent inhibition mechanism. rsc.org

Molecular docking simulations further elucidate these binding modes by predicting how the compounds fit into the enzyme's active site. These computational studies support kinetic findings and help visualize the interactions responsible for inhibition. organic-chemistry.org

Table 1: Enzyme Inhibition Mechanisms of Thiadiazole Derivatives

| Enzyme Target | Thiadiazole Derivative Class | Inhibition Type | Key Findings | Reference |

|---|---|---|---|---|

| Trypanosoma cruzi Triosephosphate Isomerase (TcTIM) | 1,2,4-Thiadiazol-5(4H)-one | Irreversible, Non-covalent | Inhibitor interferes with the association of enzyme monomers. | researchgate.net |

| 6-Phosphogluconate Dehydrogenase (6PGD) | N-(1,3,4-Thiadiazol-2-yl)amide | Uncompetitive | Inhibition is substrate-dependent; Kd for NADP+-bound 6PGD is 9.5 μM. | rsc.org |

| Urease | 1,3,4-Thiadiazole-1,2,4-triazole-5-thione | Uncompetitive | Kinetic studies confirmed an un-competitive inhibition potential for the most active compound. | organic-chemistry.org |

A critical feature for a potential therapeutic agent is its selectivity toward the intended target over other related enzymes, which minimizes off-target effects. Derivatives of the 1,2,4-thiadiazole scaffold have demonstrated remarkable selectivity against various key enzymes, including kinases and hydrolases.

Kinase Inhibition: A series of researchgate.netrsc.orgnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazole derivatives were developed as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often implicated in cancer. dntb.gov.ua The most promising compound from this series exhibited an IC₅₀ value of 2.02 nM against c-Met kinase activity. dntb.gov.ua Crucially, this compound was highly selective, showing over 2500-fold greater inhibition of c-Met compared to 16 other evaluated tyrosine kinases. dntb.gov.ua

Hydrolase Inhibition: Derivatives of 1,2,4-thiadiazole have shown selective inhibition of hydrolases. As mentioned, 1,2,4-thiadiazol-5(4H)-one is a highly selective inhibitor of triosephosphate isomerase from the parasite Trypanosoma cruzi (a hydrolase), the causative agent of Chagas disease. researchgate.net This selectivity is crucial as it targets the parasite's enzyme without significantly affecting the host's counterpart. Another class of thiadiazole derivatives has been investigated as inhibitors of histone demethylase LSD1, an enzyme involved in epigenetic regulation and cancer. semanticscholar.org The most active of these compounds showed an IC₅₀ of 0.046 µM against LSD1 and displayed high selectivity over monoamine oxidase (MAO) enzymes, with an IC₅₀ greater than 100 µM for hMAO-B. semanticscholar.org

Table 2: Selective Inhibition of Enzymatic Targets by Thiadiazole Derivatives

| Enzyme Target | Derivative Class | Inhibitory Potency (IC₅₀) | Selectivity Notes | Reference |

|---|---|---|---|---|

| c-Met Kinase | researchgate.netrsc.orgnih.govTriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazole | 2.02 nM | >2500-fold selective over 16 other tyrosine kinases. | dntb.gov.ua |

| Triosephosphate Isomerase (T. cruzi) | 1,2,4-Thiadiazol-5(4H)-one | Low micromolar | Highly selective for the parasite enzyme. | researchgate.net |

| Histone Demethylase (LSD1) | 1,3,4-Thiadiazole-1,2,4-triazole | 0.046 µM | Highly selective over MAO-A (87.12 µM) and MAO-B (>100 µM). | semanticscholar.org |

| Urease | 1,3,4-Thiadiazole-1,2,4-triazole-5-thione | 15.96 µM | Activity was significantly higher than the standard thiourea (B124793) (183.92 µM). | organic-chemistry.org |

Interaction with Nucleic Acids and Genetic Material

While enzyme inhibition is a well-documented mechanism, the interaction of small molecules with DNA and RNA can also be a significant contributor to their biological activity. This can involve binding to the grooves of the DNA helix, intercalating between base pairs, or inducing cleavage of the nucleic acid strands.

Detailed experimental investigations focusing specifically on the DNA binding affinities and intercalation mechanisms of 1,2,4-thiadiazole-5-carbaldehyde and its direct derivatives are not extensively represented in the current scientific literature. While studies have explored the DNA binding properties of other thiadiazole isomers, such as 1,3,4-thiadiazole (B1197879) and 1,2,5-thiadiazole, this information cannot be directly extrapolated to the 1,2,4-thiadiazole core due to differences in the electronic and structural properties of the heterocyclic ring. For example, studies on certain 1,3,4-thiadiazole derivatives have suggested they are capable of binding to the minor groove region of DNA. However, without specific research on the 1,2,4-isomer, its precise binding affinities and preferred mode of interaction with DNA remain an area for future investigation.

Similar to DNA binding, there is a lack of specific published research on the DNA cleavage activity of this compound derivatives. Some complex heterocyclic systems and metal complexes of thiosemicarbazones (precursors to some thiadiazoles) have been shown to induce DNA damage or cleavage, sometimes requiring cofactors like metal ions. nih.gov However, dedicated studies to determine if the 1,2,4-thiadiazole scaffold itself can participate in or facilitate DNA strand scission are not available in the reviewed literature. Therefore, the potential for these specific compounds to act as DNA cleaving agents is currently uncharacterized.

Molecular Recognition and Target Engagement

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and electrostatic forces. For 1,2,4-thiadiazole derivatives, understanding this process is key to explaining their target specificity.

Molecular docking studies have provided significant insight into the molecular recognition processes of these compounds. For instance, the docking of a potent researchgate.netrsc.orgnih.govtriazolo[3,4-b] researchgate.netnih.govnih.govthiadiazole inhibitor into the c-Met kinase active site revealed binding modes comparable to known reference drugs. dntb.gov.ua Likewise, modeling of histone demethylase LSD1 inhibitors showed a good placement within the enzyme's binding pocket, forming key interactions that explain their inhibitory activity. semanticscholar.org

Competition experiments provide further evidence of target engagement. In a study using vanadium haloperoxidases for the synthesis of 1,2,4-thiadiazoles, a competition experiment between two different thioamide substrates was conducted. nih.gov The results showed that the enzyme selectively bound and converted only one of the substrates, indicating that the other did not act as an inhibitor and was not recognized effectively by the enzyme's active site. nih.gov This demonstrates specific molecular recognition that dictates enzymatic reactivity. These in silico and in vitro methods are crucial for confirming that a molecule not only binds its intended target but engages it in a way that elicits a biological response.

Role of Mesoionic Character in Biological Membrane Permeation

The ability of a compound to be biologically active is often predicated on its capacity to reach its intracellular target, which requires passage across the lipid bilayer of the cell membrane. For derivatives of the 1,2,4-thiadiazole scaffold, a unique physicochemical property known as mesoionic character plays a significant role in this process.

Studies on related thiadiazole compounds have explored these membrane interactions in detail. For instance, research on 1,3,4-thiadiazole derivatives demonstrated that their incorporation into model lipid membranes, such as those made of dipalmitoylphosphatidylcholine (DPPC), can alter membrane fluidity. frontiersin.org Some derivatives were found to interact with both the hydrophobic (lipid tails) and hydrophilic (head groups) regions of the bilayer, while others interacted only with the hydrophilic surface. frontiersin.org This ability to perturb the membrane structure is a key aspect of their permeation. The mesoionic nature, by balancing polarity and lipophilicity, allows these molecules to navigate the complex, amphipathic environment of the biological membrane, a critical first step in their mechanism of action. researchgate.netnih.gov The aim of some research has been to specifically reveal correlations between the structures of 1,2,4-thiadiazoles and their membrane permeabilities. researchgate.net

Complex Formation with Metal Ions in Biological Systems

The 1,2,4-thiadiazole ring, with its constituent sulfur and nitrogen atoms, presents ideal coordination sites for metal ions, which are crucial for a vast array of biological processes. The formation of metal complexes can significantly alter the biological properties of the parent thiadiazole ligand, often leading to enhanced activity. nih.govgranthaalayahpublication.org

Thiadiazole derivatives have been shown to act as versatile ligands, forming stable complexes with a variety of biologically important metal ions, including copper (Cu(II)), nickel (Ni(II)), cobalt (Co(II)), zinc (Zn(II)), chromium (Cr(III)), and iron (Fe(III)). nih.govnih.govfao.orguobaghdad.edu.iq The ligand typically coordinates with the metal ion through one of the thiadiazole nitrogen atoms and often another functional group on the molecule, such as a deprotonated hydroxyl group from a neighboring ring. nih.gov The resulting chelate can exhibit different geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. nih.govfao.orguobaghdad.edu.iq

The biological significance of this complexation is noteworthy. In one study, the metal complexes of a 2-amino-1,3,4-thiadiazole (B1665364) derivative with Cu(II) and Ni(II) showed markedly increased antifungal activity compared to the ligand alone. nih.gov The Cu(II) complex, in particular, was found to be nearly as effective as the standard drug clotrimazole (B1669251) against Aspergillus niger. nih.gov This enhancement of bioactivity is a recurring theme, suggesting that complexation can improve the pharmacological profile of the thiadiazole scaffold. nih.govgranthaalayahpublication.org These findings underscore the importance of considering the interaction with metal ions when evaluating the biological mechanisms of thiadiazole derivatives.

Elucidation of Cellular Pathway Modulation

Beyond passive permeation and chemical coordination, 1,2,4-thiadiazole derivatives are active modulators of fundamental cellular processes. Investigations have revealed their ability to interfere with the cell cycle and trigger programmed cell death, pathways that are central to their potential as therapeutic agents.

Effects on Cell Cycle Progression

The cell cycle is a tightly regulated series of events that governs cell growth and division. Disruption of this cycle is a key strategy for controlling the proliferation of cancer cells. Numerous studies have shown that thiadiazole derivatives can induce cell cycle arrest at various phases, preventing cells from progressing toward mitosis.

For example, a study on novel 1,3,4-thiadiazoles identified a specific derivative, compound 19 , that arrested breast cancer (MCF-7) cells in the G2/M phase of the cell cycle. rsc.orgrsc.org This arrest is likely mediated through the inhibition of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M transition. rsc.orgrsc.org In contrast, another derivative, 6b , was found to significantly increase the population of cells in the sub-G1 phase, which is often indicative of cell death. rsc.org

Other research has shown similar effects across different cell lines and thiadiazole structures. A 2-amino-1,3,4-thiadiazole derivative known as FABT was reported to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov Likewise, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to arrest colorectal cancer (HCT116) cells in the G2/M phase. farmaceut.org The specific phase of arrest appears to be dependent on the chemical structure of the derivative and the type of cancer cell being targeted. mdpi.com

The table below summarizes findings on the effects of various thiadiazole derivatives on cell cycle progression.

| Derivative/Compound | Cell Line(s) | Effect | Probable Mechanism | Source(s) |

| Compound 19 | MCF-7 (Breast Cancer) | G2/M Arrest | Inhibition of CDK1 | rsc.orgrsc.org |

| Compound 6b | MCF-7 (Breast Cancer) | Increase in sub-G1 population | Induction of Necrosis | rsc.org |

| FABT | A549 (Lung Cancer) | G0/G1 Arrest | Enhanced p27/Kip1 expression | nih.gov |

| Compound 2g | LoVo (Colon Cancer) | Increase in G2+M population | Not specified | mdpi.com |

| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine | HCT116 (Colorectal Cancer) | G2/M Arrest | Suppression of MEK/ERK pathway | farmaceut.org |

| Combretastatin A-4 Analogs | HL-60, HCT-116 | G2/M Arrest | Inhibition of tubulin polymerization | nih.gov |

Induction of Programmed Cell Death (Apoptosis) Pathways

Apoptosis is a natural, controlled process of programmed cell death that is essential for normal tissue development and homeostasis. A key feature of cancer cells is their ability to evade apoptosis. Many anticancer therapies, therefore, aim to reactivate this process. Several derivatives of 1,2,4-thiadiazole have been shown to be effective inducers of apoptosis.

In studies involving human myeloid leukemia (HL-60) and U937 cell lines, treatment with certain benzo rsc.orgacs.orgimidazo[1,2-d] nih.govrsc.orgnih.govthiadiazole derivatives was shown to induce apoptosis. nih.gov Further detailed investigation into the pro-apoptotic effects of 1,3,4-thiadiazoles in breast cancer cells provided more specific insights. rsc.orgrsc.org Using an annexin (B1180172) V-PI assay, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, researchers found that derivative 19 significantly increased the early apoptotic cell population to 15%. rsc.orgrsc.org In contrast, derivative 6b did not appear to induce apoptosis, but rather increased the necrotic cell population, indicating a different mechanism of cell killing. rsc.orgrsc.org

The induction of apoptosis has also been observed with other thiadiazole structures. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was demonstrated to induce apoptosis in HCT116 colorectal cancer cells. farmaceut.org Additionally, synthetic compounds such as imidazo[2,1-b] nih.govrsc.orgnih.govthiadiazole-chalcones have been specifically designed as agents that induce apoptosis. ajprd.com

The table below summarizes research findings on the apoptotic effects of select thiadiazole derivatives.

| Derivative/Compound | Cell Line(s) | Apoptotic Effect | Source(s) |

| Benzoimidazo[1,2-d] nih.govrsc.orgnih.govthiadiazole derivatives | HL-60, U937 (Leukemia) | Induced apoptosis | nih.gov |

| Compound 19 | MCF-7 (Breast Cancer) | Increased early apoptosis to 15% | rsc.orgrsc.org |

| Compound 6b | MCF-7 (Breast Cancer) | No significant apoptosis; induced necrosis | rsc.orgrsc.org |

| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 (Colorectal Cancer) | Induced apoptosis | farmaceut.org |

| Imidazo[2,1-b] nih.govrsc.orgnih.govthiadiazole-chalcones | Not specified | Designed as apoptosis-inducing agents | ajprd.com |

| NSC745885 | Oral Cancer Cells | Induced apoptosis in vitro and in vivo | nih.gov |

Structure Activity Relationship Sar and Ligand Design for 1,2,4 Thiadiazole 5 Carbaldehyde Analogues

Systematic Exploration of Structural Modifications

The 1,2,4-thiadiazole (B1232254) ring is a versatile scaffold that allows for structural modifications at various positions, primarily at the C3 and C5 positions. The aldehyde group at the C5 position of 1,2,4-thiadiazole-5-carbaldehyde serves as a key reactive handle for introducing a wide array of substituents and functional groups, thereby enabling a systematic exploration of the chemical space around the core heterocycle.

Synthetic strategies often involve the cyclization of thioamide-based compounds or the [3+2]-cycloaddition of nitrile sulfides to nitriles. rsc.org These methods allow for the introduction of diverse aryl, alkyl, and heterocyclic moieties at the C3 and C5 positions. For instance, a common approach involves the reaction of amidines with perchloromethyl mercaptan to form a chlorothiadiazole intermediate, which can then undergo substitution reactions to introduce various functionalities. nih.gov Another strategy is the one-pot reaction involving aryl aldehydes, hydrazine (B178648) hydrate, and aryl isothiocyanates, followed by oxidative cyclization. researchgate.net

The aldehyde functional group in this compound is particularly useful for creating derivatives through reactions such as condensation with amines or hydrazines to form imines or hydrazones, respectively. These reactions expand the structural diversity of the analogues, allowing for the introduction of various lipophilic and polar groups that can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecules. For example, chalcone (B49325) derivatives of 1,2,4-thiadiazole have been synthesized and evaluated for their biological activities. rsc.org

Furthermore, the fusion of the 1,2,4-thiadiazole ring with other heterocyclic systems, such as triazoles or benzimidazoles, has been explored to create more complex molecules with potentially enhanced biological profiles. rsc.orgnih.gov These systematic modifications are crucial for building a comprehensive library of analogues, which is essential for detailed SAR studies.

Correlating Substituent Effects with Biological Profiles

The biological activity of 1,2,4-thiadiazole analogues is profoundly influenced by the nature and position of the substituents on the thiadiazole ring and any attached moieties. By correlating these substituent effects with the observed biological profiles, researchers can deduce critical SAR insights for rational drug design.

The position of substituents is also critical. In studies on adenosine (B11128) A3 receptor antagonists, a methoxy (B1213986) group at the 4-position of a phenyl ring attached to the thiadiazole core significantly increased binding affinity and selectivity. nih.gov Furthermore, the nature of the substituent on the amino group of 5-amino-1,2,4-thiadiazole derivatives was found to be a key determinant of activity. An N-acetyl substitution on the amino group of a 3-(4-methoxyphenyl)-1,2,4-thiadiazole resulted in a potent and selective antagonist with subnanomolar affinity. nih.gov

The following table summarizes some of the observed correlations between substituents and biological activities in various 1,2,4-thiadiazole series:

| Scaffold/Series | Substituent Modification | Observed Effect on Biological Activity | Reference(s) |

| 1,2,4-Thiadiazole-1,2,4-triazole amides | Replacement of 4-methoxy on phenyl ring with 4-nitro | Improved anticancer activity | nih.gov |

| 1,2,4-Thiadiazole-1,2,4-triazole amides | Introduction of a 4-cyano group on the phenyl ring | Better anticancer activity compared to a 4-chloro substituent | nih.gov |

| 3-Phenyl-1,2,4-thiadiazole derivatives | Acetylation of the 5-amino group | 8-fold increase in binding affinity for A3 adenosine receptors | nih.gov |

| 3-(4-Methoxyphenyl)-1,2,4-thiadiazole derivatives | Acetylation of the 5-amino group | Potent and selective A3 adenosine receptor antagonist with subnanomolar affinity | nih.gov |

| 3,5-disubstituted-1,2,4-thiadiazoles | para-chloro substitution on a phenyl ring | Highest anticonvulsant activity in the series | rsc.org |

These examples underscore the importance of systematic exploration of substituents to build a robust SAR model for the 1,2,4-thiadiazole scaffold.

Computational Approaches to SAR

Computational methods are indispensable tools in modern drug discovery, providing deep insights into the SAR of novel compounds. For this compound analogues, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations have been instrumental in understanding their biological activities at a molecular level.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is used to predict the activity of new, unsynthesized compounds and to identify the key physicochemical properties that govern their biological effects. researchgate.net

For derivatives of thiadiazoles and related heterocycles, 3D-QSAR studies have been performed to elucidate the structural requirements for their biological activities, such as anticonvulsant or antifungal effects. eurekaselect.comnih.gov These models are built using a training set of compounds with known activities and are then validated using a test set. nih.gov The generated models can provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity.

For example, a 3D-QSAR study on a series of antifungal 1,2,4-triazole-thioether derivatives generated a reliable model that could effectively predict the activity of new compounds. nih.gov Such models are invaluable for guiding the design of more potent 1,2,4-thiadiazole analogues by indicating which positions on the scaffold are most amenable to modification and what types of substituents are likely to enhance activity. The robustness of a QSAR model is often assessed by its cross-validated coefficient (q²) and its predictive ability on an external test set (R²_pred). nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used to understand the binding modes of 1,2,4-thiadiazole analogues with their biological targets and to rationalize the observed SAR.

Docking studies on various thiadiazole derivatives have revealed key interactions that contribute to their biological activity. For example, in the case of 1,3,4-thiadiazole (B1197879) derivatives targeting aldose reductase and α-glucosidase, molecular docking confirmed that the most potent inhibitors establish crucial hydrogen bonds with the active site residues of the target proteins, similar to known reference inhibitors. nih.gov Similarly, for 1,2,4-thiadiazole derivatives acting as adenosine A3 receptor antagonists, docking studies showed that a high-affinity antagonist forms a hydrogen bond with a specific glutamine residue (Q167) in the binding pocket, an interaction that was unique to the A3 receptor subtype and contributed to the compound's selectivity. nih.gov